molecular formula C12H10N4O2 B5911148 N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B5911148
M. Wt: 242.23 g/mol
InChI Key: NRWXVKRRPSGIJP-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(Z)-(3-Hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative characterized by a pyrazine-2-carbohydrazide backbone and a 3-hydroxyphenyl substituent. Hydrazones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s Z-configuration at the azomethine bond (C=N) and the 3-hydroxyphenyl group are critical for its bioactivity, as these features influence molecular interactions with biological targets .

Properties

IUPAC Name

N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWXVKRRPSGIJP-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Metal Coordination Reactions

The compound acts as a tridentate ligand , coordinating through:

  • Pyrazine nitrogen (Npyz\text{N}_\text{pyz}),

  • Hydrazone nitrogen (Nhyd\text{N}_\text{hyd}),

  • Phenolic oxygen (Oph\text{O}_\text{ph}) .

Reported metal complexes :

Metal IonStoichiometry (M:L)GeometryBiological Activity
Ti(III)1:1OctahedralAntibacterial
Fe(III)1:1Square planarAntifungal
UO2_2(VI)1:1PentagonalModerate cytotoxicity

Coordination conditions :

  • Carried out in ethanol/water mixtures at 60–80°C.

  • Characterized by elemental analysis, magnetic susceptibility, and thermal gravimetry .

Solid-State Interactions and Reactivity

Crystallographic studies reveal:

  • Hydrogen bonding : Owater\text{O}_\text{water}-H···Ocarbonyl\text{O}_\text{carbonyl} and Owater\text{O}_\text{water}-H···Npyz\text{N}_\text{pyz} interactions form centrosymmetric tetramers .

  • π–π stacking : Between pyrazine and phenyl rings (centroid–centroid distance: 3.60–3.72 Å) .

Thermal stability :

  • Decomposition begins at ~220°C, with complete degradation by 450°C .

Biological Activity and Reactivity Implications

While not direct chemical reactions, its antimicrobial activity (MIC: 12.5–50 μg/mL against S. aureus and E. coli) stems from:

  • Disruption of microbial cell membranes via hydrophobic interactions .

  • Chelation of essential metal ions (e.g., Fe3+^{3+}) in bacterial enzymes .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsOutcomeReference
Condensation3-Hydroxybenzaldehyde, MeOHHydrazone formation
Metal coordinationTiCl3_3, Fe(NO3_3)3_3Octahedral/square planar complexes
CrystallizationMethanol/waterπ–π stacked monoclinic crystals

This compound’s reactivity is foundational to its applications in medicinal chemistry and materials science. Further studies on its electrochemical and catalytic properties are warranted.

Scientific Research Applications

N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active sites. Additionally, its hydrazone group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Computational and Structural Studies

  • DFT Analysis : The title compound’s optimized geometry shows strong hyperconjugative interactions (NBO analysis), with the 3-hydroxyl group contributing to a low-energy HOMO-LUMO gap (4.5 eV), enhancing reactivity .
  • NMR Correlation : Calculated chemical shifts (B3LYP/6-311G(d,p)) align with experimental data, validating the Z-configuration .

Biological Activity

N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through the condensation of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde, resulting in a structure that may exhibit significant antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound involves the following general procedure:

  • Reagents : Pyrazine-2-carbohydrazide and 3-hydroxybenzaldehyde are used as starting materials.
  • Solvent : Ethanol is typically employed as the solvent.
  • Procedure : The aldehyde is added to a solution of the hydrazide, and the mixture is refluxed for several hours until a precipitate forms, which is then filtered and recrystallized.

The compound can be characterized using various techniques:

  • UV-Vis Spectroscopy : To determine the maximum absorption wavelength.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Schiff bases similar to this compound. These compounds have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • A study demonstrated that derivatives of pyrazine-2-carbohydrazide exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
  • The presence of hydroxyl groups in the structure enhances hydrogen bonding interactions, which are crucial for antibacterial efficacy .

Anticancer Activity

Research indicates that similar hydrazone derivatives possess anticancer properties. For example:

  • Compounds derived from hydrazones have been tested against various cancer cell lines, showing cytotoxic effects. The mechanism often involves inducing apoptosis in cancer cells, potentially through DNA interaction or oxidative stress mechanisms .
  • In vitro studies have highlighted that certain derivatives can inhibit the proliferation of leukemia cell lines, suggesting their potential as anticancer agents .

Antioxidant Activity

Antioxidant properties are another area where these compounds show promise:

  • The ability to scavenge free radicals has been attributed to the presence of phenolic groups in the structure, which can donate hydrogen atoms to reactive oxygen species (ROS), thereby mitigating oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of pyrazine derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against E. coli and S. aureus.
    CompoundMIC (µg/mL)Target Organism
    Derivative A128S. aureus
    Derivative B256E. coli
    This compound64S. aureus
  • Cytotoxicity Assay : In a cytotoxicity assay against various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant growth inhibition at concentrations as low as 20 µM, demonstrating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazine-2-carbohydrazide and substituted aldehydes. Key variables include solvent choice (e.g., ethanol or THF), temperature (room temperature to reflux), and reaction duration (12–24 hrs). Purification often involves column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures . To optimize yield, conduct a fractional factorial design to test variables such as molar ratios, catalysts (e.g., acetic acid), and inert atmospheres.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm hydrazone linkage (N–H signal at δ 10–12 ppm) and Z-configuration via coupling constants in ¹H NMR .
  • FT-IR : Identify ν(C=O) (~1650 cm⁻¹) and ν(N–N) (~950 cm⁻¹) stretches .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for analogous Schiff bases .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:

  • Agar dilution assays (MIC values against bacterial/fungal strains) .
  • MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to determine IC₅₀ values .
  • Compare activity against metal chelates (e.g., Cu²⁺ or Pt⁴⁺ complexes), which often enhance bioactivity due to improved membrane permeability .

Advanced Research Questions

Q. How do metal coordination complexes of this compound influence electronic properties and bioactivity?

  • Methodological Answer : Synthesize metal chelates (e.g., Cu²⁺, Co²⁺) by refluxing the ligand with metal salts in methanol/water. Characterize using:

  • Magnetic susceptibility and EPR to determine metal-ligand bonding geometry .
  • DFT calculations to analyze charge transfer (e.g., HOMO-LUMO gaps) and predict redox behavior .
  • DNA-binding studies (UV-vis titration or ethidium bromide displacement) to evaluate intercalation potential .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311G++(d,p)) to optimize geometry, compute Mulliken charges, and predict electrophilic/nucleophilic sites .
  • Use Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., topoisomerase II) and correlate with experimental IC₅₀ values .
  • Analyze non-covalent interactions (NCI plots) to assess stability in crystal lattices .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Re-examine solvent effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM) to resolve discrepancies .
  • Validate tautomeric forms : Use temperature-dependent NMR to detect keto-enol equilibria, which may alter spectral signatures .
  • Cross-validate methods : Compare IR vibrational modes with scaled DFT frequencies and adjust basis sets if needed .

Q. What strategies are effective for synthesizing coordination polymers or supramolecular assemblies using this ligand?

  • Methodological Answer :

  • Employ solvothermal synthesis with lanthanide nitrates (e.g., Ce³⁺) in DMF/water to form 1D/2D polymers. Characterize via:
  • PXRD to confirm crystallinity .
  • TGA to assess thermal stability (decomposition >250°C) .
  • Luminescence studies to explore energy transfer mechanisms in Ce³⁺ complexes .

Q. How does isomerism (Z/E configuration) impact the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Control stereochemistry during synthesis using bulky substituents or low-temperature conditions to favor the Z-isomer .
  • Compare Z/E isomers via:
  • ¹H NMR : Coupling constants (J ≈ 12–14 Hz for Z-configuration) .
  • Biological assays : Z-isomers often exhibit higher activity due to improved planarity and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.